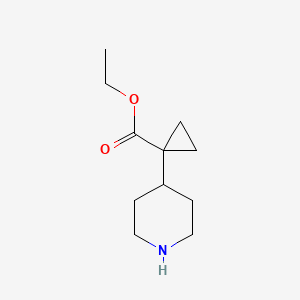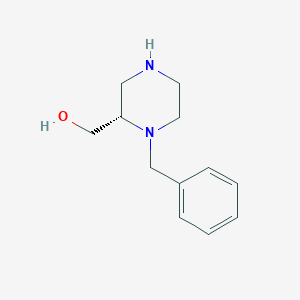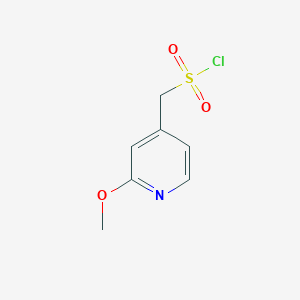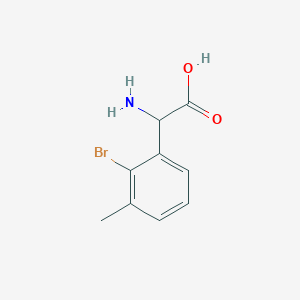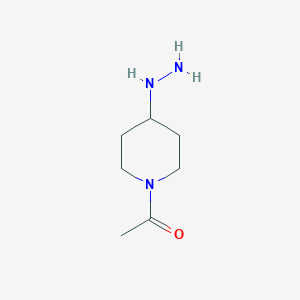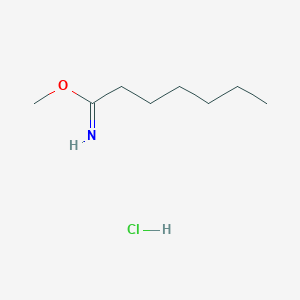
Methyl heptanimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl heptanimidate hydrochloride is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of methyl heptanimidate hydrochloride typically involves the reaction of heptanoic acid with methanol in the presence of a catalyst to form methyl heptanoate. This ester is then reacted with ammonia to form the corresponding amidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl heptanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .
科学研究应用
Methyl heptanimidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of methyl heptanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Similar compounds to methyl heptanimidate hydrochloride include:
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
属性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC 名称 |
methyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-4-5-6-7-8(9)10-2;/h9H,3-7H2,1-2H3;1H |
InChI 键 |
PLDUFODUTFFVFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
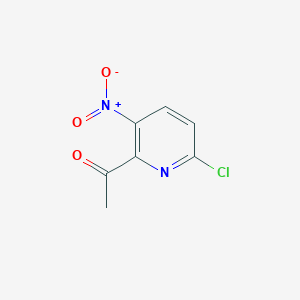
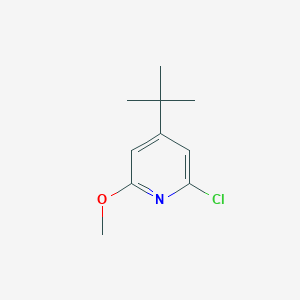
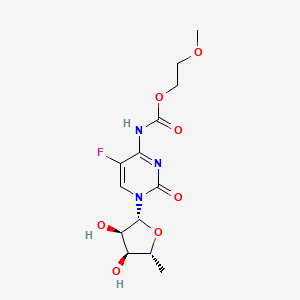
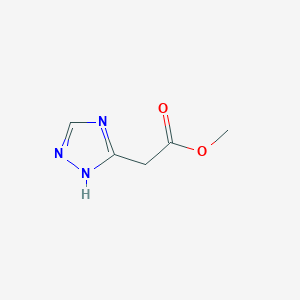
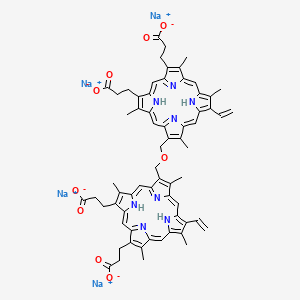
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
